molecular formula C13H11Cl B1587373 3-Chloro-2-methylbiphenyl CAS No. 20261-24-9

3-Chloro-2-methylbiphenyl

Cat. No. B1587373
Key on ui cas rn: 20261-24-9
M. Wt: 202.68 g/mol
InChI Key: JNXJARJANRFDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536591

Procedure details

During a 45 minute period 3-chloro-2-methylaniline (141.6 g, 1.0 mole) was added to a stirred solution of isoamyl nitrite (175.6 g, 1.5 moles) in benzene (842 g, 10.0 moles). The reaction mixture was stirred at room temperature for two hours, heated at reflux for one hour, then cooled to room temperature. Approximately 2 l of n-heptane was added to the reaction mixture. Most of the solvents were distilled from the mixture under reduced pressure, followed by distillation at atmospheric pressure (until a head temperature of 95° was reached). The pot residue was dissolved in 2 l of n-heptane and the solution filtered through 250 g of silica gel. The filtrate was subjected to column chromatography on 250 g of silica gel, elution with n-heptane, to give an oil. The oil was rechromatographed on 250 g of silica gel, elution with n-heptane, to give an oil. The oil was distilled in a Kugelrohr distillation apparatus (90°/0.05 mm) to give 3-chloro-2-methyl-[1,1'-biphenyl] (23.5 g) as an oil.
Quantity
141.6 g
Type
reactant
Reaction Step One
Quantity
175.6 g
Type
reactant
Reaction Step One
Quantity
842 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)N.N(OCCC(C)C)=O.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CCCCCCC>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
141.6 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Name
Quantity
175.6 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
842 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
Most of the solvents were distilled from the mixture under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by distillation at atmospheric pressure (until a head temperature of 95°
DISSOLUTION
Type
DISSOLUTION
Details
The pot residue was dissolved in 2 l of n-heptane
FILTRATION
Type
FILTRATION
Details
the solution filtered through 250 g of silica gel
WASH
Type
WASH
Details
The filtrate was subjected to column chromatography on 250 g of silica gel, elution with n-heptane
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was rechromatographed on 250 g of silica gel, elution with n-heptane
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled in a Kugelrohr distillation apparatus (90°/0.05 mm)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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